N-Propyl-D7-benzene

概要

説明

N-Propylbenzene is an aromatic hydrocarbon with the formula C6H5CH2CH2CH3 . The molecule consists of a propyl group attached to a phenyl ring . It is a colorless liquid . A more common structural isomer of this compound is cumene . N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene .

Synthesis Analysis

N-Propylbenzene can be synthesized from benzene and propionic acid by acyl chlorination, Friedel-Crafts acylation, and Wolff-Kishner-Huang Minlon reduction . It can also be synthesized by the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate .Molecular Structure Analysis

The molecular formula of N-Propylbenzene is C9H12 . The molecule consists of a propyl group attached to a phenyl ring .Chemical Reactions Analysis

The oxidation of n-propylbenzene has been studied experimentally in a jet-stirred reactor at atmospheric pressure over the high temperature range 900–1250 K . N-Propylbenzene oxidation proceeds via thermal decomposition yielding benzyl and 2-phenyl-1-ethyl, and by H-atom abstraction yielding phenylpropyl radicals .Physical And Chemical Properties Analysis

N-Propylbenzene is a clear, colorless liquid . It is insoluble in water and less dense than water . The flash point is 86°F .科学的研究の応用

Oxidation and Kinetic Modeling

The oxidation of n-propylbenzene was experimentally studied in a jet-stirred reactor, revealing detailed oxidation mechanisms through a comprehensive chemical kinetic reaction mechanism. This study highlights the complex routes involved in n-propylbenzene oxidation, including thermal decomposition and H-atom abstraction processes, showcasing the intricate chemical interactions that similar compounds might undergo (Dagaut et al., 2002).

Synthesis and Characterization of Complex Molecules

A groundbreaking approach to the synthesis of hexaarylbenzenes using C-H activation and cycloaddition reactions was demonstrated, opening new possibilities for creating highly substituted benzene derivatives with potential applications in organic electronic devices and other areas. This work underscores the versatility of benzene as a building block for complex molecular synthesis (Suzuki et al., 2015).

Environmental and Energy Applications

The study on the efficient recovery of benzene and n-propanol from wastewater using vapor recompression assisted extractive distillation addresses the environmental and energy-efficient treatment of chemical pollutants. This research illustrates the practical applications of benzene and related compounds in environmental protection and chemical industry waste management (Ma et al., 2021).

Atmospheric Chemistry Implications

Research on gas-to-particle conversion using nonthermal plasma (NTP) technology for benzene molecules provides insights into potential applications in atmospheric chemistry and pollution control. This study demonstrates the transformation of benzene molecules into aerosols, highlighting the relevance of benzene and similar compounds in understanding and mitigating air pollution (Kim & Ogata, 2011).

Biodegradation Processes

The metabolism of monoaromatic hydrocarbons, including propylbenzene, by iron-reducing bacterial cultures, was examined, revealing propylphenols as metabolites in the anaerobic biodegradation process. This research contributes to our understanding of the biodegradation pathways of aromatic hydrocarbons and the role of microbial communities in the natural attenuation of pollutants (Eriksson et al., 2005).

作用機序

Safety and Hazards

将来の方向性

As N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene , future research could focus on finding more efficient and environmentally friendly methods of synthesis, as well as exploring new industrial applications.

特性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMAHJVESYWTB-WDPWIZPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

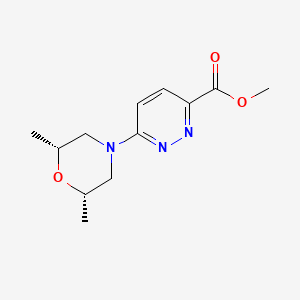

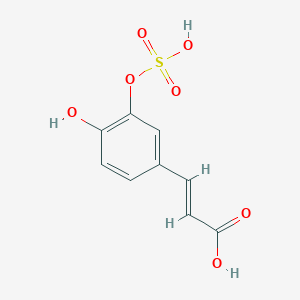

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)

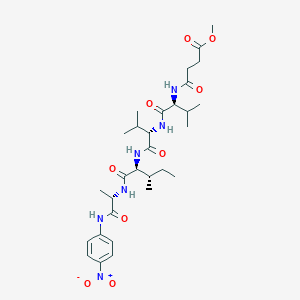

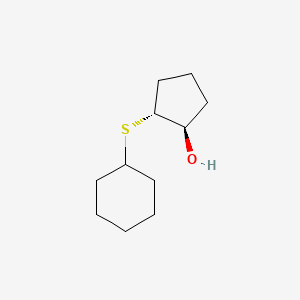

![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)

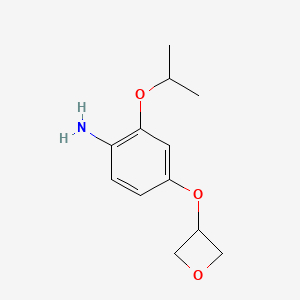

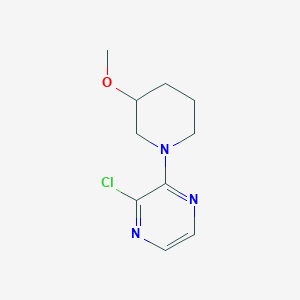

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)

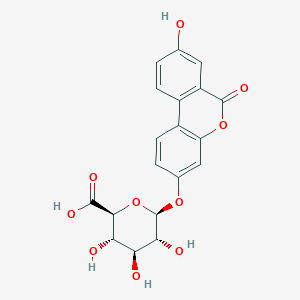

![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)